1,2-Diethylbenzene

描述

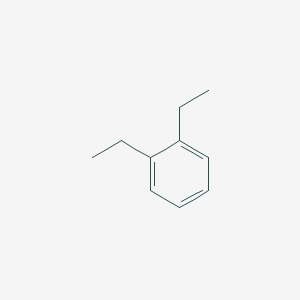

Structure

3D Structure

属性

IUPAC Name |

1,2-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052742 | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

184 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

57 °C, 135 °F (57 °C) (Closed cup) | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8800 @ 20 °C/4 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.05 [mmHg], 1.05 mm Hg @ 25 °C | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

135-01-3, 25340-17-4 | |

| Record name | 1,2-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025340174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HOX6T1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.2 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 1,2-Diethylbenzene (CAS: 135-01-3)

This guide provides a comprehensive technical overview of this compound, an aromatic hydrocarbon of significant interest in industrial and research settings. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, reactivity, applications, and toxicological profile, grounding all information in established scientific principles and authoritative data.

Introduction and Strategic Context

This compound, also known as o-diethylbenzene, is a colorless liquid aromatic hydrocarbon. It is one of three structural isomers of diethylbenzene, the others being 1,3- (meta) and 1,4- (para) diethylbenzene.[1] While often encountered as a component in mixed diethylbenzene streams—typically byproducts from the large-scale production of ethylbenzene—the ortho isomer possesses unique reactivity and physical properties that make it a valuable solvent and chemical intermediate in its own right.[1][2][3] Its primary industrial relevance stems from its role as a precursor in the synthesis of other high-value chemicals and its application as a high-boiling point solvent.[2]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in any research or industrial protocol. These parameters dictate separation techniques, reaction conditions, and analytical characterization.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. Its status as a flammable liquid with low water solubility and a density less than water are critical considerations for handling, storage, and process design.

| Property | Value | Source |

| CAS Number | 135-01-3 | [4] |

| Molecular Formula | C₁₀H₁₄ | [4] |

| Molecular Weight | 134.22 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | Characteristic aromatic | [2] |

| Boiling Point | 183-184 °C | [2][4] |

| Melting Point | -31.2 °C | [2][4] |

| Density | 0.880 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 1.05 mmHg at 25 °C | [2][6] |

| Flash Point | 55 °C (131 °F) - closed cup | [4] |

| Autoignition Temp. | 430 °C (806 °F) | [2] |

| Solubility | Insoluble in water; Miscible with alcohol, benzene, carbon tetrachloride.[5] | |

| log K_ow (Octanol/Water Partition Coeff.) | 3.72 | [2] |

| Refractive Index (n²⁰/D) | 1.502 - 1.5035 | [2][5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

| Spectroscopic Technique | Key Features and Characteristic Signals |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.2 ppm. The methylene protons (-CH₂-) of the ethyl groups present as a quartet around δ 2.6 ppm, while the methyl protons (-CH₃) appear as a triplet around δ 1.2 ppm.[7] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the aliphatic carbons of the ethyl groups (one methylene and one methyl signal). |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2850-2970 cm⁻¹). Aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[8][9] |

| Mass Spectrometry (MS) | Under electron ionization (EI), the mass spectrum shows a molecular ion peak (M⁺) at m/z = 134. A prominent base peak is often observed at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺), and another significant peak at m/z = 105, resulting from the loss of an ethyl group ([M-29]⁺), which is a characteristic fragmentation pattern for ethyl-substituted benzenes.[2][8] |

Synthesis and Industrial Production

This compound is primarily obtained as a byproduct of large-scale petrochemical processes. Understanding its origin is key to appreciating its availability and the typical impurity profile.

Industrial Manufacturing Pathways

The dominant industrial source of diethylbenzenes is the acid-catalyzed alkylation of benzene with ethylene, a process aimed primarily at producing ethylbenzene.[1][2]

-

Friedel-Crafts Alkylation: This process uses a catalyst, such as aluminum chloride (AlCl₃) in the liquid phase or a zeolite catalyst in the gas phase, to facilitate the electrophilic substitution of benzene with ethylene.[2] Inevitably, some of the resulting ethylbenzene undergoes a second alkylation, leading to a mixture of diethylbenzene isomers.

-

Ethylbenzene Disproportionation: Diethylbenzenes are also produced from the disproportionation (or transalkylation) of ethylbenzene, where two molecules of ethylbenzene react to form benzene and diethylbenzene.[2][3]

The isomer distribution is highly dependent on the catalyst and reaction conditions. Typical alkylation reactions yield a mixture where the meta-isomer predominates, followed by the para- and then the ortho-isomer, often in ratios around 1:6:3 or 5%:65%:30% (o:m:p).[2][3] The desired this compound is then separated from this mixture via fractional distillation.

Caption: Industrial production of diethylbenzene isomers.

Laboratory-Scale Synthesis Protocol: Diels-Alder Approach

For obtaining high-purity this compound in a laboratory setting, a multi-step synthesis is more practical than attempting to separate the commercial isomer mixture. A validated approach involves a Diels-Alder reaction, followed by dehydrogenation and Clemmensen reduction.[10]

Step-by-Step Methodology:

-

Diels-Alder Cycloaddition: Butadiene is reacted with propylideneacetone in an autoclave at elevated temperature (e.g., 160-165 °C) to form 4-ethyl-5-acetylcyclohexene. The causality here is the [4+2] cycloaddition mechanism, which reliably forms the six-membered ring with the desired substituents in a specific relative orientation.[10]

-

Catalytic Dehydrogenation: The resulting cyclohexene derivative is dehydrogenated using a suitable catalyst (e.g., palladium on carbon) to form o-ethylacetophenone. This step aromatizes the ring.

-

Clemmensen Reduction: The ketone functionality of o-ethylacetophenone is reduced to a methylene group using amalgamated zinc and hydrochloric acid. This classic reduction is highly effective for converting aryl ketones to alkylbenzenes, yielding the final product, this compound, in high purity.[10]

Chemical Reactivity and Applications

The reactivity of this compound is governed by the aromatic ring and its two activating ethyl substituents. This structure enables its use as a versatile intermediate.

Key Chemical Transformations

-

Dehydrogenation: Catalytic dehydrogenation of diethylbenzene is a major industrial reaction that produces divinylbenzene (DVB), a critical cross-linking agent used in the production of polymers like polystyrene resins for ion exchange.[1]

-

Intramolecular Friedel-Crafts Alkylation: this compound can be used as a starting material for the synthesis of 5,6-disubstituted indanones, which are valuable scaffolds in medicinal chemistry.

-

Side-Chain Halogenation: The benzylic positions on the ethyl groups are susceptible to radical reactions, such as bromination, to form dibromide intermediates.

-

Cyclization to Naphthalene: Under certain conditions, this compound can be dehydrogenated and cyclized to form naphthalene.[2]

Caption: Key reactions and applications of this compound.

Primary Applications

-

Chemical Intermediate: Its primary use is as a precursor for divinylbenzene.[1][2] It is also a reactant in the synthesis of various organic molecules, including pseudocyclic diaryliodonium triflates and for C-H/C-H arylation of indolines.

-

Solvent: Due to its high boiling point and aromatic nature, it serves as a specialty solvent in certain industrial processes, such as in powderless etching.[2]

-

Heat Transfer Fluid: Diethylbenzene mixtures are used as heat transfer fluids in closed systems.[2][3]

Toxicology and Safe Handling

The toxicological profile of this compound is distinct from its isomers and requires careful consideration, particularly in occupational settings.

Mechanism of Neurotoxicity

The most significant toxicological concern for this compound is its potential for peripheral neurotoxicity.[3] This effect is not caused by the parent compound itself but by a specific metabolite.

-

Metabolic Activation: In the body, this compound is metabolized to 1,2-diacetylbenzene.[2][3]

-

Mechanism of Action: 1,2-diacetylbenzene is a γ-diketone. This class of compounds is known to react with the primary amine groups (ε-amino of lysine) on cytoskeletal proteins within axons. This reaction leads to cross-linking of neurofilaments, disrupting axonal transport and causing axonal swelling, which ultimately results in peripheral neuropathy.[3] This mechanism is analogous to the neurotoxicity of n-hexane, which is metabolized to 2,5-hexanedione.

Caption: Metabolic pathway to neurotoxicity of this compound.

Safety and Handling Protocol

Due to its flammability and toxicity, strict safety protocols must be followed when handling this compound.

| Hazard Class | Precautionary Measures |

| Flammability | Flammable liquid and vapor (GHS02).[4] Keep away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof electrical equipment.[11] Ground/bond container and receiving equipment to prevent static discharge.[11][12] |

| Health Hazards | Irritating to skin, eyes, and respiratory system.[13][14] Vapors may cause drowsiness and dizziness.[13][14] May cause lung damage if swallowed (aspiration hazard).[13] Chronic exposure poses a risk of peripheral neurotoxicity.[3] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][11][14] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[14] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[14] |

| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[12] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[13] |

Environmental Fate

When released into the environment, this compound is expected to behave as a typical volatile organic compound (VOC).

-

Air: If released to the atmosphere, it will exist solely as a vapor. It is degraded by photochemically produced hydroxyl radicals with an estimated half-life of about 2 days.[2]

-

Water: If released into water, it is expected to adsorb to suspended solids and sediment. Volatilization from the water surface is an important fate process.[2] It is considered toxic to aquatic organisms and may cause long-term adverse effects.[12][13]

-

Soil: In soil, it is expected to have low mobility. Volatilization from moist soil surfaces is expected.[2]

Analytical Methodologies

The quantitative analysis of this compound in various matrices is crucial for quality control, environmental monitoring, and toxicokinetic studies.

Standard Protocol: Gas Chromatography (GC)

Gas chromatography is the most common and effective technique for analyzing this compound.[15]

-

Sample Preparation: The sample (e.g., a solvent mixture, environmental extract, or headspace vapor) is prepared. For biological samples, headspace analysis or solvent extraction may be used.[15]

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarity. This compound will separate from its isomers and other components.

-

Detection: As the separated components exit the column, they are detected. Common detectors include:

-

Flame Ionization Detector (FID): Highly sensitive to hydrocarbons.

-

Mass Spectrometer (MS): Provides definitive identification based on the compound's mass spectrum.[15]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the detector to a calibration curve generated from standards of known concentration.

Conclusion

This compound is a significant chemical with a dual identity as both a common industrial byproduct and a valuable synthetic building block. Its utility is rooted in the reactivity of its substituted aromatic ring and ethyl side chains. However, its application demands a sophisticated understanding of its distinct toxicological profile, particularly its metabolically induced neurotoxicity, which sets it apart from its isomers. Proper handling, informed by robust safety protocols and precise analytical oversight, is essential for harnessing its chemical potential while mitigating risk to researchers and the environment.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8657, this compound.

- Cheméo (2024). Benzene, 1,2-diethyl- (CAS 135-01-3).

- PUBLISSO (2019). Diethylbenzene (all isomers). The MAK Collection for Occupational Health and Safety.

- The Good Scents Company (2024). 1,2-diethyl benzene.

- National Institute of Standards and Technology (NIST). Benzene, 1,2-diethyl-. NIST Chemistry WebBook.

- Haz-Map. This compound.

- Wikipedia. Diethylbenzenes.

- Restek Corporation. This compound. EZGC Method Translator.

- SIELC Technologies (2018). Separation of o-Diethylbenzene on Newcrom R1 HPLC column.

- XJ-Adsorbent (2024). Manufacturing method and process flow of diethylbenzene.

- New Jersey Department of Health (n.d.). HAZARD SUMMARY: DIETHYLBENZENE.

- ChemSrc (2024). This compound.

- Google Patents. RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture.

- Weizmann, C., & Patai, S. (1949). The Synthesis of o-Diethylbenzene and the Catalytic Oxidation of the Diethylbenzenes. Journal of the American Chemical Society, 71(1), 253-255.

- National Center for Biotechnology Information (2012). Toxicological Profile for Ethylbenzene.

- National Institute of Standards and Technology (NIST). Benzene, 1,2-diethyl- Infrared Spectrum. NIST Chemistry WebBook.

- ResearchGate (2023). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene.

- Payan, J. P., et al. (2001). Toxicokinetics and metabolism of this compound in male Sprague Dawley rats--part 2: evidence for in vitro and in vivo stereoselectivity of this compound metabolism. Drug metabolism and disposition, 29(6), 868-76.

- Pharmaffiliates. This compound.

- Byju's (n.d.). Organic Chemistry – Specific Name Reactions.

Sources

- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. 1,2-Diethylbenzol ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 135-01-3 [chemicalbook.com]

- 6. 1,2-diethyl benzene, 135-01-3 [thegoodscentscompany.com]

- 7. This compound(135-01-3) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 9. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

1,2-Diethylbenzene structural formula and isomers

An In-depth Technical Guide to 1,2-Diethylbenzene: Structure, Isomerism, and Applications

Introduction

Alkylbenzenes, a fundamental class of aromatic hydrocarbons, are cornerstones of the modern chemical industry, serving as precursors and intermediates in the synthesis of a vast array of materials, from polymers to pharmaceuticals. Among these, diethylbenzene (DEB) represents a significant subclass characterized by a benzene ring substituted with two ethyl groups. Diethylbenzene exists as three distinct structural isomers: this compound (ortho-), 1,3-diethylbenzene (meta-), and 1,4-diethylbenzene (para-).[1][2] While all share the same molecular formula, C₁₀H₁₄, the spatial arrangement of their ethyl groups imparts unique physical, chemical, and toxicological properties.[2]

This guide provides a comprehensive technical overview of this compound (o-diethylbenzene), detailing its structural and chemical properties, synthesis, and applications. It further explores the comparative characteristics of its meta- and para-isomers and outlines a representative laboratory synthesis protocol. The content is tailored for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this compound and its isomeric landscape.

This compound: A Detailed Profile

This compound, also known as o-diethylbenzene, is a colorless liquid with a characteristic aromatic odor.[3] It is a key industrial chemical, though less commercially significant than its meta- and para-isomers.[1]

Molecular Structure and Identifiers

The structure of this compound consists of a planar benzene ring with two ethyl groups attached to adjacent carbon atoms. This ortho substitution pattern influences the molecule's electron distribution and steric profile, which in turn dictates its reactivity and physical properties.

-

Chemical Formula : C₁₀H₁₄[3]

-

Molecular Weight : 134.22 g/mol [3]

-

IUPAC Name : this compound[3]

-

CAS Number : 135-01-3

-

InChI String : InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3[3][4]

-

SMILES String : CCC1=CC=CC=C1CC[1]

Physicochemical Properties

The physical properties of this compound are well-documented and are summarized in the table below. Its properties are broadly similar to its isomers, with subtle differences arising from variations in molecular symmetry which affect intermolecular forces and crystal packing.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Melting Point | -31.2 °C | [3] |

| Boiling Point | 183-184 °C | [3] |

| Density | 0.880 g/mL at 20-25 °C | [3] |

| Solubility in Water | 71.1 mg/L at 25 °C | [3] |

| Solubility (Organic) | Miscible with ethanol, ether, acetone, benzene | [3][5] |

| Vapor Pressure | 1.05 mmHg at 25 °C | [6] |

| Flash Point | 57 °C (closed cup) | [3] |

| Autoignition Temp. | 430 °C (806 °F) | [3] |

| Refractive Index (n20/D) | 1.502 - 1.5035 | [3] |

| LogP (Octanol/Water) | 3.72 | [3][6] |

Synthesis and Industrial Production

Diethylbenzenes are primarily generated as byproducts during the industrial-scale synthesis of ethylbenzene, which involves the Friedel-Crafts alkylation of benzene with ethylene.[1][3] This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a zeolite catalyst, inadvertently produces a mixture of diethylbenzene isomers.[2][3]

The reaction proceeds in two steps:

-

C₆H₆ + C₂H₄ → C₆H₅C₂H₅ (Ethylbenzene formation)

-

C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂ (Diethylbenzene formation)

The resulting isomer distribution is influenced by reaction conditions. Thermodynamic control, often at higher temperatures, favors the more stable 1,3-isomer, while kinetic control at lower temperatures can increase the yield of the 1,2- and 1,4-isomers.[2] A typical alkylation reaction might produce the ortho-, meta-, and para-isomers in a ratio of approximately 1:6:3.[3] Due to its status as a byproduct, much of the industrially produced diethylbenzene is recycled via transalkylation with benzene to generate more ethylbenzene, the primary desired product.[1]

C₆H₄(C₂H₅)₂ + C₆H₆ → 2 C₆H₅C₂H₅

Chemical Reactivity and Applications

This compound undergoes reactions typical of alkylated aromatic compounds.

-

Dehydrogenation : A key industrial reaction is the catalytic dehydrogenation to produce 1,2-divinylbenzene. Divinylbenzene is a critical cross-linking agent used in the production of materials like polystyrene and ion-exchange resins.[1] C₆H₄(C₂H₅)₂ → C₆H₄(C₂H₃)₂ + 2 H₂

-

Electrophilic Aromatic Substitution : The benzene ring can undergo further substitution reactions (e.g., nitration, halogenation), with the two ethyl groups acting as ortho-, para-directing activators. However, steric hindrance from the adjacent ethyl groups can influence the position of the incoming substituent.

-

Oxidation : The ethyl side chains can be oxidized to various functional groups under controlled conditions.

Primary applications include its use as:

-

An intermediate in the synthesis of other chemicals, particularly divinylbenzene.[3]

-

A high-boiling point solvent in industrial processes.[3]

-

A component in low-temperature heat transfer fluids.[1]

Toxicology and Safety

From a toxicological standpoint, this compound is the most hazardous of the three isomers.[7] Its metabolism in the body can produce 1,2-diacetylbenzene, a γ-diketone that is known to be neurotoxic, causing damage to peripheral nerves in a manner similar to n-hexane.[7]

Key Hazards:

-

Flammability : It is a flammable liquid with a flash point of 57°C.[3] Vapors can form explosive mixtures with air.[8]

-

Irritation : The substance is irritating to the skin, eyes, and respiratory system.[9][10]

-

Systemic Effects : Inhalation of vapors may cause central nervous system depression, leading to symptoms such as dizziness, headache, and drowsiness.[8][9] Chronic exposure may lead to neurotoxicity and potential damage to the liver and kidneys.[7][11]

-

Aspiration Hazard : If swallowed, the liquid can be aspirated into the lungs, posing a risk of chemical pneumonitis.[9]

Safe handling requires the use of personal protective equipment (PPE), including gloves and safety glasses, and work should be conducted in a well-ventilated area or under a fume hood.[8][9]

Isomers of Diethylbenzene: A Comparative Overview

The positional isomerism of the ethyl groups leads to significant differences in the physical properties and industrial utility of the three diethylbenzenes.

| Feature | This compound (ortho) | 1,3-Diethylbenzene (meta) | 1,4-Diethylbenzene (para) |

| Structure | |||

| Symmetry | Asymmetric | Asymmetric | Symmetric |

| Melting Point | -31.2 °C[3] | -83.7 °C[2] | -42.9 °C[2] |

| Boiling Point | 183.4 °C[2] | 181.1 °C[2] | 183.8 °C[2] |

| Commercial Use | Moderate; intermediate, solvent | High; precursor for polymers | High; precursor for polymers |

The boiling points of the three isomers are very close, making their separation by simple distillation challenging. The differences in melting points are more pronounced, reflecting the impact of molecular symmetry on crystal lattice formation. The higher symmetry of the para-isomer often leads to a higher melting point compared to its less symmetrical counterparts, although in this case, the ortho-isomer has the highest melting point. The meta- and para-isomers have greater commercial significance, largely due to their use in polymer production.[1][2]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This section provides a representative, self-validating protocol for the laboratory synthesis of a diethylbenzene isomer mixture. The causality behind experimental choices is explained to provide field-proven insight.

Objective: To synthesize diethylbenzene via Friedel-Crafts alkylation of benzene using ethyl chloride and an aluminum chloride catalyst.

Causality: This method is the classical and most direct route for attaching alkyl groups to an aromatic ring. Aluminum chloride is a potent Lewis acid that activates the ethyl chloride electrophile, facilitating its attack on the nucleophilic benzene ring. The reaction temperature is a critical parameter; it is kept moderate to balance the reaction rate while minimizing unwanted side reactions and controlling the isomer distribution.[2]

Materials:

-

Anhydrous Benzene (C₆H₆)

-

Ethyl Chloride (C₂H₅Cl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether (for solvent)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, heating mantle, reflux condenser with drying tube (CaCl₂), separatory funnel, round-bottom flask, magnetic stirrer.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be rigorously dried to prevent deactivation of the AlCl₃ catalyst by moisture.

-

Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (0.12 mol). Add anhydrous benzene (1.0 mol) to the flask and cool the mixture in an ice bath with stirring.

-

Addition of Alkylating Agent: Slowly add ethyl chloride (1.2 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The slow addition and cooling are crucial to control the exothermic reaction and prevent excessive polyalkylation and thermal degradation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50-60°C using a heating mantle and maintain this temperature for 2-3 hours with continuous stirring. This period of heating drives the reaction to completion.

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add crushed ice to the flask to decompose the AlCl₃ catalyst complex. This is a highly exothermic and gas-evolving step (HCl fumes) and must be performed in a fume hood. Follow with the slow addition of 10% HCl solution until the aluminum salts dissolve.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the benzene solvent and any unreacted starting material using rotary evaporation.

-

Purification: The resulting crude product is a mixture of ethylbenzene and the three diethylbenzene isomers. Purify and separate the isomers via fractional distillation, collecting the fraction boiling at approximately 181-184 °C.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of diethylbenzene via Friedel-Crafts alkylation.

Conclusion

This compound and its isomers are industrially important aromatic hydrocarbons with a well-defined set of chemical and physical properties. While often generated as a byproduct, this compound serves specific roles as a solvent and a synthetic intermediate. A thorough understanding of its structure, its relationship to its meta- and para-isomers, and its distinct toxicological profile is essential for its safe and effective use in research and industrial applications. The classic Friedel-Crafts alkylation remains the foundational synthetic route, the control of which is key to managing isomer yields for targeted applications.

References

- Wikipedia. (n.d.). Diethylbenzenes.

- ScienceStruck. (n.d.). Diethylbenzenes (C10H14) properties.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Greim, H. (Ed.). (2017). Diethylbenzene (all isomers). The MAK Collection for Occupational Health and Safety. Wiley-VCH.

- NIST. (n.d.). Benzene, 1,2-diethyl-. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). 1,2-diethyl benzene.

- NIST. (n.d.). Phase change data for Benzene, 1,2-diethyl-. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-diethyl- (CAS 135-01-3).

- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene.

- INCHEM. (n.d.). ICSC 0445 - DIETHYLBENZENE (Mixed isomers).

- International Programme on Chemical Safety. (n.d.). ICSC 0445: Diethylbenzene (Mixed isomers).

- Haz-Map. (n.d.). This compound. U.S. National Library of Medicine.

Sources

- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. This compound | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 5. This compound | 135-01-3 [chemicalbook.com]

- 6. 1,2-diethyl benzene, 135-01-3 [thegoodscentscompany.com]

- 7. series.publisso.de [series.publisso.de]

- 8. ICSC 0445 - DIETHYLBENZENE (Mixed isomers) [inchem.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. ICSC 0445 - DIETHYLBENZENE (Mixed isomers) [chemicalsafety.ilo.org]

Introduction: The Challenge of Ortho-Selectivity

An In-depth Technical Guide to the Synthesis and Preparation of o-Diethylbenzene

This guide provides a comprehensive technical overview of the primary synthetic routes for producing 1,2-diethylbenzene (o-diethylbenzene), a significant organic intermediate and solvent.[1][2] Aimed at researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the underlying principles, experimental considerations, and comparative analysis of key methodologies. We will explore the ubiquitous Friedel-Crafts alkylation and the subsequent challenge of isomer separation, a highly selective multi-step synthesis via the Diels-Alder reaction, and the classical Wurtz-Fittig reaction, providing field-proven insights into the causality behind experimental choices.

o-Diethylbenzene is one of three structural isomers of diethylbenzene (DEB), the others being meta- (1,3-) and para- (1,4-) diethylbenzene.[3] While all are colorless liquids with similar solvating properties, the specific placement of the two ethyl groups on the benzene ring dictates their utility in further chemical synthesis.[1] For instance, o-diethylbenzene can be dehydrated and cyclized to form naphthalene, while the p-isomer is a crucial desorbent in the industrial separation of p-xylene.[4]

The primary challenge in preparing pure o-diethylbenzene lies in controlling the regioselectivity of the second ethyl group's addition to an ethylbenzene precursor or benzene itself. Most common industrial methods, such as Friedel-Crafts alkylation, result in a thermodynamic mixture of isomers, necessitating complex and costly separation processes.[5][6] This guide will dissect both the direct synthesis of isomer mixtures and targeted, unambiguous routes to the pure ortho isomer.

Synthetic Strategies: An Overview

The preparation of o-diethylbenzene can be approached via two fundamental strategies:

-

Non-Selective Synthesis Followed by Purification: This common industrial pathway involves the alkylation of benzene or ethylbenzene to produce a mixture of DEB isomers, from which the ortho isomer must be isolated.[3][4]

-

Directed, Regioselective Synthesis: This approach employs multi-step reactions that build the molecule in a controlled manner to yield the desired o-isomer directly, circumventing the need for isomer separation.

Caption: High-level overview of synthetic pathways to o-diethylbenzene.

Method 1: Friedel-Crafts Alkylation and Isomer Management

The most common industrial route to diethylbenzenes is the Friedel-Crafts alkylation of benzene with ethylene.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.[8][9] The reaction proceeds by first producing ethylbenzene, which is then subject to a second alkylation.

Causality: Why a Mixture Forms

The ethyl group is an activating, ortho-para directing substituent on the benzene ring. However, under the conditions of many industrial Friedel-Crafts reactions, thermodynamic equilibrium is reached.[5] The thermodynamically most stable isomer is m-diethylbenzene, followed by the para and then the ortho isomer. A typical equilibrium composition at ~425°C is approximately 19% ortho, 54% meta, and 27% para.[5] Shape-selective catalysts like modified ZSM-5 zeolites can be employed to favor the production of the less bulky p-diethylbenzene.[5][10]

Reaction Mechanism: Friedel-Crafts Alkylation

The mechanism involves the generation of an ethyl carbocation electrophile (or a polarized complex) which is then attacked by the electron-rich benzene ring.

Caption: Mechanism of Friedel-Crafts alkylation of benzene.

Experimental Protocol: Lab-Scale Alkylation of Ethylbenzene

-

Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). The apparatus must be thoroughly dried.

-

Reagents: Anhydrous aluminum chloride (AlCl₃) is suspended in a 2-fold excess of dry ethylbenzene under an inert atmosphere (e.g., nitrogen).

-

Reaction: The flask is cooled in an ice bath. Ethyl chloride (or ethyl bromide) is added dropwise from the dropping funnel with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature until HCl evolution ceases. The mixture is then poured slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. It is then dried over an anhydrous agent (e.g., MgSO₄), filtered, and the excess ethylbenzene is removed by distillation. The resulting residue contains the mixture of diethylbenzene isomers.

Isomer Separation

Due to the very close boiling points of the DEB isomers, simple distillation is ineffective for their separation.[11][12]

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| o-Diethylbenzene | 183 - 184 | -31 | 0.880 |

| m-Diethylbenzene | 181 | -84 | 0.864 |

| p-Diethylbenzene | 184 | -43 | 0.862 |

| Data compiled from references[3][7][13]. |

Industrial separation relies on more sophisticated techniques:

-

Adsorptive Separation: This method uses zeolites or other molecular sieves that selectively adsorb one isomer based on its shape and size. For example, p-diethylbenzene can be selectively adsorbed from a mixture.[11][14][15] The process is often run in a simulated moving bed (SMB) system for continuous operation.[12]

-

Fractional Distillation: While difficult, highly efficient distillation columns with a large number of theoretical plates can be used to enrich the m-diethylbenzene isomer as an overhead product from the ortho and para isomers.[16]

Method 2: Directed Synthesis via Diels-Alder Reaction

To circumvent the problem of isomer formation, a multi-step synthesis can be employed that unambiguously yields o-diethylbenzene. A well-documented route uses a Diels-Alder reaction as the key step to establish the required substitution pattern.[17][18]

This synthesis proceeds in three main stages:

-

Diels-Alder Cycloaddition: Butadiene reacts with propylideneacetone to form 4-ethyl-5-acetylcyclohexene.

-

Aromatization: The cyclohexene ring is dehydrogenated to form an aromatic ring, yielding o-ethylacetophenone.

-

Reduction: The ketone functional group is reduced to a methylene group, affording the final product, o-diethylbenzene.

Caption: Workflow for the directed synthesis of o-diethylbenzene.

Causality: Why This Method is Selective

This pathway is highly selective because the carbon skeleton is constructed in a way that predefines the 1,2- (ortho) relationship between the eventual ethyl groups. The Diels-Alder reaction fixes the relative positions of the substituents on the six-membered ring, and subsequent aromatization and reduction steps do not alter this arrangement. This avoids the formation of meta and para isomers entirely.

Experimental Protocol: Directed Ortho-Synthesis[17]

-

Step 1: Synthesis of 4-Ethyl-5-acetylcyclohexene: A mixture of butadiene, propylideneacetone, and a polymerization inhibitor (e.g., hydroquinone) is heated in an autoclave at 160-165°C for 12 hours. The resulting product is purified by fractional distillation.

-

Step 2: Dehydrogenation to o-Ethylacetophenone: The cyclic ketone from Step 1 is heated with a dehydrogenation catalyst (e.g., 10% Palladium on Carbon) to yield o-ethylacetophenone quantitatively.

-

Step 3: Clemmensen Reduction to o-Diethylbenzene: The o-ethylacetophenone is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This classical reduction converts the ketone to a methylene group. The reaction mixture is worked up by separating the organic layer, washing, drying, and purifying by distillation to yield pure o-diethylbenzene with a reported yield of 50%.[17]

Method 3: Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a classical method for forming alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal.[19][20] In principle, it could be adapted to synthesize o-diethylbenzene.

Proposed Synthetic Pathways

Two potential Wurtz-Fittig routes to o-diethylbenzene are:

-

Route A: Reaction of o-bromoethylbenzene with ethyl bromide and sodium.

-

Route B: Reaction of o-dichlorobenzene with two equivalents of ethyl bromide and sodium.

Mechanism and Limitations

The reaction is thought to proceed through either radical or organosodium intermediates.[19][21] A significant drawback of this method is the prevalence of side reactions.[19] The sodium can couple two aryl halides (Fittig reaction) or two alkyl halides (Wurtz reaction), leading to a mixture of products that are difficult to separate.

Caption: Wurtz-Fittig synthesis of o-diethylbenzene and common side products.

Because of these competing side reactions, the Wurtz-Fittig reaction is generally not a preferred method for the clean, high-yield synthesis of a specific alkylarene like o-diethylbenzene and is of more historical and academic interest than practical application.[19]

Comparative Analysis of Synthetic Methods

| Feature | Method 1: Friedel-Crafts & Separation | Method 2: Directed Diels-Alder | Method 3: Wurtz-Fittig |

| Ortho-Selectivity | Low (produces isomer mixture) | Excellent (exclusive ortho product) | Poor to Moderate |

| Overall Yield | High (for isomer mixture), low (for pure o-DEB after separation) | Moderate (reported 50% for reduction step)[17] | Low due to side reactions |

| Number of Steps | 2 (Alkylation + Separation) | 3+ (Precursor synthesis, Diels-Alder, Dehydrogenation, Reduction) | 1 |

| Purity of Final Product | Potentially high, but requires extensive purification | High | Low (mixture of products) |

| Scalability | Excellent; basis of industrial production | Difficult; requires high pressure/temperature autoclave | Poor; use of sodium metal is hazardous |

| Key Advantage | Uses cheap, abundant feedstocks (benzene, ethylene). | Unambiguous synthesis of the pure ortho isomer. | Single-step reaction concept. |

| Key Disadvantage | Costly and complex isomer separation. | Multi-step, requires specialized equipment. | Lack of selectivity, significant byproducts. |

Conclusion

The synthesis of o-diethylbenzene presents a classical chemical challenge: achieving regioselectivity in aromatic substitution. The industrial standard relies on the robust and scalable Friedel-Crafts alkylation , which produces a thermodynamic mixture of isomers. The economic viability of this route is entirely dependent on efficient, large-scale separation technologies to isolate the desired o-diethylbenzene from its meta and para counterparts.

For laboratory-scale synthesis where absolute purity and unambiguous structure are paramount, the multi-step directed synthesis via a Diels-Alder reaction offers a superior, albeit more complex and lower-throughput, alternative.[17] This method provides an elegant solution to the problem of selectivity by constructing the molecular framework in a controlled, stepwise manner. The Wurtz-Fittig reaction , while mechanistically interesting, is plagued by side reactions and is not a practical choice for the clean synthesis of o-diethylbenzene.[19] The choice of method is therefore a trade-off between the scale of production, the cost of raw materials and purification, and the required purity of the final product.

References

- Bergmann, E. D., & Resnik, C. (1952). The Synthesis of o-Diethylbenzene and the Catalytic Oxidation of the Diethylbenzenes. The Journal of Organic Chemistry.

- King, C. J. (1973). U.S. Patent No. 3,715,408. U.S. Patent and Trademark Office.

- Lee, T., & Cheng, T. (1994). U.S. Patent No. 5,336,837. U.S. Patent and Trademark Office.

- Lu, T.-S., & Lee, T.-Y. (1987). Separation of Diethylbenzene Isomers by Column Adsorption and Desorption. Journal of Chemical & Engineering Data.

- MFA Cameo. (2022). Diethylbenzene. Museum of Fine Arts, Boston.

- Lee, J., et al. (2007). KR Patent No. 100725003B1. Google Patents.

- Pickert, P. E., et al. (1966). Isomerization of the diethylbenzenes using zeolite catalysts. Journal of Catalysis.

- Wikipedia. (n.d.). Diethylbenzenes. Wikipedia.

- Taylor & Francis. (n.d.). Diethylbenzenes – Knowledge and References. Taylor & Francis Online.

- ACS Publications. (n.d.). The Synthesis of o-Diethylbenzene and the Catalytic Oxidation of the Diethylbenzenes. The Journal of Organic Chemistry.

- ResearchGate. (1991). Separation of Diethylbenzene Isomers on Silicalite in the Presence of High Pressure Carbon Dioxide and Propane. Adsorption Science and Technology.

- Publisso. (2025). Diethylbenzene (all isomers). Publisso.

- Ghosh, K., et al. (2010). U.S. Patent No. 7,709,692. U.S. Patent and Trademark Office.

- Wang, J., et al. (2021). CN Patent No. 113333014A. Google Patents.

- Wikipedia. (n.d.). Wurtz–Fittig reaction. Wikipedia.

- SciSpace. (n.d.). Alkylation of Ethylbenzene with Ethanol with Different Modified Catalyst. SciSpace.

- SpringerLink. (n.d.). Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. SpringerLink.

- Filo. (n.d.). Question 8 (a) What is Wurtz-Fittig reaction? Filo.

- Grokipedia. (n.d.). Wurtz–Fittig reaction. Grokipedia.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Yandex Patents. (n.d.). Method of synthesis of diethylbenzene and benzene isomers mixture. Yandex Patents.

- Unknown Source. (n.d.). Organic Chemistry – Specific Name Reactions. Source not available.

- INFONA. (n.d.). [Chemical Knowledge]:Manufacturing method and process flow of diethylbenzene. INFONA.

- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor.

- YouTube. (2025). Wurtz-Fittig Reaction. ChemistNATE.

- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.

- SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. SATHEE.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.

Sources

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. This compound | 135-01-3 [chemicalbook.com]

- 3. Diethylbenzenes - Wikipedia [en.wikipedia.org]

- 4. series.publisso.de [series.publisso.de]

- 5. US7709692B2 - Process for the production of para-diethylbenzene - Google Patents [patents.google.com]

- 6. Manufacturing method and process flow of diethylbenzene-Chemwin [en.888chem.com]

- 7. This compound | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. scispace.com [scispace.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. KR100725003B1 - Separation of this compound from diethylbenzene isomer mixture - Google Patents [patents.google.com]

- 13. accustandard.com [accustandard.com]

- 14. US5336837A - Separation of diethylbenzene isomers on silicalite in the presence of high pressure carbon dioxide and propane - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 20. askfilo.com [askfilo.com]

- 21. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Diethylbenzene

This guide provides a comprehensive overview of the essential thermodynamic properties of 1,2-diethylbenzene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not only precise data but also a foundational understanding of the experimental and computational methodologies employed in their determination.

Introduction

This compound (o-diethylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] Its molecular structure, characterized by a benzene ring substituted with two adjacent ethyl groups, imparts specific physicochemical properties that are of significant interest in various chemical synthesis and pharmaceutical development applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction optimization. This guide delves into the key thermodynamic parameters of this compound, emphasizing the experimental rigor and computational approaches that ensure data integrity.

Core Thermodynamic Properties

The thermodynamic behavior of a compound is described by several key parameters. For this compound, these properties dictate its phase transitions, energy content, and equilibrium characteristics.

Table 1: Key Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Source(s) |

| Molecular Weight | 134.22 | g/mol | [1][2][3] |

| Boiling Point | 183-184 | °C | [4][5][6] |

| Melting Point | -31 | °C | [4][5][6] |

| Density (at 25°C) | 0.88 | g/mL | [6] |

| Vapor Pressure (at 25°C) | 1.05 | mmHg | [3][7][8] |

| Enthalpy of Vaporization (ΔvapH) | 46.0 | kJ/mol | [9] |

| Liquid Enthalpy of Formation (ΔfH°liquid) | -68.5 ± 1.0 | kJ/mol | [10] |

| Liquid Enthalpy of Combustion (ΔcH°liquid) | -5867.43 ± 0.88 | kJ/mol | [10] |

| Molar Heat Capacity (liquid, at 25°C) | 253.146 | kJ/(kmol·K) | [4] |

| Specific Heat Capacity (liquid, at 25°C) | 1.88608 | kJ/(kg·K) | [4][11] |

Methodologies for Thermodynamic Property Determination

The accuracy of thermodynamic data is contingent upon the robustness of the methodologies used for its measurement. This section outlines the principles behind the key experimental techniques.

The standard enthalpy of combustion is a fundamental thermodynamic property, providing insight into the energy content of a substance. For volatile organic compounds like this compound, this is determined with high precision using a bomb calorimeter.[12]

Conceptual Workflow of Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Protocol for Bomb Calorimetry:

-

Sample Preparation: A sample of this compound (typically 0.5-1.5 g) is accurately weighed into a crucible.

-

Bomb Assembly: The crucible is placed inside the bomb, and a fine ignition wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely known mass of water. The temperature of the water is allowed to equilibrate and is recorded.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current passed through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.

-

Data Analysis: The heat released by the reaction is calculated using the formula q = C_total * ΔT, where C_total is the total heat capacity of the calorimeter and water, and ΔT is the corrected temperature rise.[13] The enthalpy of combustion is then determined on a molar basis. The system is self-validating through calibration with a standard substance of known enthalpy of combustion, such as benzoic acid.[12]

Heat capacity, the amount of heat required to raise the temperature of a substance by one degree, is a critical parameter for heat transfer calculations. Adiabatic calorimetry is a highly accurate method for its determination.[14][15]

Principle of Adiabatic Calorimetry

The core principle of adiabatic calorimetry is to minimize heat exchange between the sample and its surroundings.[16] This is achieved by maintaining the temperature of a surrounding shield to be the same as the sample's temperature throughout the experiment.[17]

Experimental Protocol for Adiabatic Calorimetry:

-

Sample Loading: A known mass of this compound is sealed in a sample container.

-

Calorimeter Assembly: The container is placed within an adiabatic shield in a high-vacuum environment.

-

Heating and Measurement: A precisely measured quantity of electrical energy is supplied to the sample, causing its temperature to increase. The temperature rise is carefully measured.

-

Adiabatic Control: Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the sample's temperature, thereby preventing heat loss.

-

Calculation: The heat capacity is calculated from the electrical energy supplied and the resulting temperature change.

Logical Relationship in Adiabatic Calorimetry

Caption: Logical diagram of adiabatic calorimetry, showing the relationship between inputs, calculation, and the control system.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules like this compound. Methods such as the Benson group additivity method can be used to estimate properties like heat capacity, enthalpy of formation, and entropy.[18][19][20] These methods are particularly useful for screening compounds or for situations where experimental data is unavailable.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of precise experimental measurements and reliable computational estimations. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling informed decisions in process development, safety assessments, and scientific research. The integrity of this data is underpinned by the self-validating nature of the experimental protocols and the predictive power of established theoretical models.

References

- The Good Scents Company. (n.d.). 1,2-diethyl benzene.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- PubChem. (n.d.). This compound.

- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.

- Institute of Nuclear Physics PAN. (n.d.). Adiabatic calorimeter.

- Chirico, R. D., et al. (2012). High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. Journal of Research of the National Institute of Standards and Technology, 117, 1-18.

- Haz-Map. (n.d.). This compound.

- Slayden, S. W., & Liebman, J. F. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data, 37(4), 1779-1836.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-diethyl- (CAS 135-01-3).

- eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- Gerasimov, A. A., et al. (2011). Measurement of Heat Capacity by Adiabatic Calorimetry and Calculation of Thermodynamic Functions of Standard Substances: Copper, Benzoic Acid, and Heptane (For Calibration of an Adiabatic Calorimeter). Journal of Chemical & Engineering Data, 56(2), 336-343.

- Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry.

- Allery Chemistry. (2014, April 10). Determination of Enthalpy Change of Combustion by Calorimetry. YouTube.

- ResearchGate. (n.d.). The study of thermodynamic properties for binary mixtures of aromatic hydrocarbons with cyclohexane, at different temperatures and atmospheric pressure.

- MaChemGuy. (2023, December 20). Measuring Enthalpy of Combustion Using Calorimetry | Energetics. YouTube.

- Alberty, R. A. (1996). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. Journal of Physical and Chemical Reference Data, 25(2), 399-421.

- eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- Zeal. (2024). Adiabatic Calorimetry Testing: Understanding the Basics.

- SimpleChemConcepts. (2019). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion.

- ResearchGate. (2011). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry.

- Creative Chemistry. (n.d.). Simple calorimetry to find the enthalpy of combustion of alcohols.

- eThermo. (n.d.). 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- Scent.vn. (n.d.). This compound (CAS 135-01-3): Odor profile, Properties, & IFRA compliance.

- NIST. (n.d.). Benzene, 1,2-diethyl-.

- Slayden, S. W., & Liebman, J. F. (2001). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews, 101(5), 1541-1566.

- Domalski, E. S., & Hearing, E. D. (1996). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. Journal of Physical and Chemical Reference Data, 25(1), 1-52.

- NIST. (n.d.). Benzene, 1,2-diethyl- Condensed phase thermochemistry data.

- NIST. (n.d.). Benzene, 1,2-diethyl- Phase change data.

- NIST. (n.d.). Benzene, 1,2-diethyl- Mass spectrum (electron ionization).

- Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 17(1), 241-253.

- NIST. (n.d.). Benzene, 1,2-diethyl- Notes.

- eThermo. (n.d.). 1,4-diethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- AHH Chemical. (n.d.). This compound.

- virtualchemistry.org. (n.d.). m-diethylbenzene.

- Chemcasts. (n.d.). 1,4-diethylbenzene (CAS 105-05-5) Properties | Density, Cp, Viscosity.

- Wikipedia. (n.d.). Diethylbenzenes.

Sources

- 1. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 2. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 3. This compound | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 135-01-3 [chemicalbook.com]

- 7. 1,2-diethyl benzene, 135-01-3 [thegoodscentscompany.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 10. Benzene, 1,2-diethyl- [webbook.nist.gov]

- 11. chem-casts.com [chem-casts.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alevelh2chemistry.com [alevelh2chemistry.com]

- 14. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 15. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nist.gov [nist.gov]

- 19. srd.nist.gov [srd.nist.gov]

- 20. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Solubility of 1,2-Diethylbenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 1,2-diethylbenzene, a key aromatic hydrocarbon used as a solvent and an intermediate in various chemical syntheses.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document delves into the theoretical principles governing solubility, presents available quantitative data, details a robust experimental protocol for solubility determination, and offers insights into the practical application of this knowledge. By synthesizing theoretical principles with empirical data and methodologies, this guide serves as an essential resource for professionals requiring a deep understanding of this compound's behavior in organic solvent systems.

Introduction to this compound and its Solubility

This compound (o-diethylbenzene) is a colorless aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1][3] It is characterized by a benzene ring substituted with two adjacent ethyl groups. This structure imparts a nonpolar, hydrophobic nature, making it generally immiscible with water but soluble in a wide range of organic solvents.[2][4][5][6] Its properties, such as a boiling point of approximately 183-184°C and a melting point of -31.2°C, influence its applications as a high-boiling point solvent and a chemical intermediate.[1][4]

The solubility of a substance is a critical physicochemical parameter that dictates its utility in numerous applications, including:

-

Reaction Medium: Ensuring reactants are in the same phase to facilitate chemical reactions.

-

Purification: Used in processes like recrystallization and extraction where differential solubility allows for the separation of compounds.

-

Formulation: Crucial for developing stable and effective liquid formulations in industries ranging from pharmaceuticals to materials science.

-

Manufacturing: Plays a role in the production of divinylbenzene, which is used to make synthetic rubber and resins.[7]

The Theoretical Framework of Solubility

The solubility of this compound in a given solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a foundational, qualitative understanding: nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

Intermolecular Forces

This compound is a nonpolar molecule. Its primary interactions are London dispersion forces, which are weak, temporary attractions arising from instantaneous fluctuations in electron density. For effective dissolution, a solvent must be able to overcome the cohesive forces between this compound molecules and establish new, energetically favorable solute-solvent interactions. Therefore, solvents that also exhibit strong dispersion forces, such as other aromatic hydrocarbons (benzene, toluene) and alkanes (hexane, heptane), are predicted to be excellent solvents for this compound.[5][6]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The HSP distance (Ra) between two substances can be calculated, and a smaller distance implies greater affinity.

The Hansen Solubility Parameters for this compound are:

-

δD: 17.7 MPa½

-

δP: 0.1 MPa½

-

δH: 1.0 MPa½[8]

The extremely low polar (δP) and hydrogen bonding (δH) components quantitatively confirm the nonpolar nature of this compound. Solvents with high δD values and low δP and δH values will be the most effective.

Quantitative Solubility Data

While extensive quantitative data across a wide range of temperatures is not readily consolidated in a single source, qualitative and miscibility data are well-documented. This compound is known to be miscible with or soluble in many common organic solvents.[1][2][4][9]

Table 1: Miscibility and Hansen Parameters of this compound and Select Solvents

| Solvent | CAS Number | Molecular Formula | Reported Solubility | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound | 135-01-3 | C₁₀H₁₄ | (Self-miscible) | 17.7 | 0.1 | 1.0 |

| Acetone | 67-64-1 | C₃H₆O | Miscible[1][9] | 15.5 | 10.4 | 7.0 |

| Benzene | 71-43-2 | C₆H₆ | Soluble[2][6][9] | 18.4 | 0.0 | 2.0 |

| Carbon Tetrachloride | 56-23-5 | CCl₄ | Soluble[2][6][9] | 17.8 | 0.0 | 0.6 |

| Ethanol | 64-17-5 | C₂H₆O | Miscible[1][9] | 15.8 | 8.8 | 19.4 |

| Ethyl Ether | 60-29-7 | C₄H₁₀O | Miscible[1][9] | 14.5 | 2.9 | 5.1 |

| n-Hexane | 110-54-3 | C₆H₁₄ | Soluble | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | C₇H₈ | Soluble | 18.0 | 1.4 | 2.0 |

Note: HSP values for common solvents are widely available in resources like the "Polymer Handbook" and online databases.[10][11] "Miscible" indicates solubility in all proportions.

Experimental Determination of Solubility